molecular formula C28H19N3O7 B15019461 2-(4-nitrophenyl)-2-oxoethyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

2-(4-nitrophenyl)-2-oxoethyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

Cat. No.: B15019461
M. Wt: 509.5 g/mol
InChI Key: RQZTZPOHRZYHDG-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound with a unique structure that includes a nitrophenyl group, an oxoethyl group, and a pyrroloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of reagents such as nitrophenyl derivatives, oxoethyl compounds, and pyrroloquinoline precursors. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-(4-NITROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The oxoethyl and pyrroloquinoline moieties can also contribute to the compound’s activity by modulating its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitrophenyl isocyanate: An aryl isocyanate with similar nitrophenyl functionality.

    4-Nitrophenyl isocyanate: Another nitrophenyl derivative with distinct reactivity.

    3-Methyl-4-nitrophenol: A nitrophenol compound with related structural features.

Uniqueness

2-(4-NITROPHENYL)-2-OXOETHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H19N3O7

Molecular Weight

509.5 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-methyl-3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

InChI

InChI=1S/C28H19N3O7/c1-15-7-8-18(28(35)38-14-23(32)17-9-11-19(12-10-17)31(36)37)13-22(15)30-26(33)24-16(2)29-21-6-4-3-5-20(21)25(24)27(30)34/h3-13H,14H2,1-2H3

InChI Key

RQZTZPOHRZYHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C

Origin of Product

United States

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